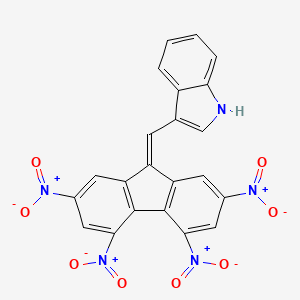
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is a complex organic compound characterized by its unique structure, which includes a fluorenylidene group and an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole typically involves the condensation of 2,4,5,7-tetranitrofluorenone with indole under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and fluorenylidene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is investigated for use in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, influencing cellular processes. Additionally, the indole moiety can interact with various biological receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)pyridine
- 2-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)furan
- 1-(9H-Carbazol-9-yl)-3-{4-[(2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl]phenoxy}-2-propanol
Uniqueness
3-((2,4,5,7-Tetranitro-9H-fluoren-9-ylidene)methyl)-1H-indole is unique due to its specific combination of a fluorenylidene group and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
308101-35-1 |
|---|---|
Molekularformel |
C22H11N5O8 |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
3-[(2,4,5,7-tetranitrofluoren-9-ylidene)methyl]-1H-indole |
InChI |
InChI=1S/C22H11N5O8/c28-24(29)12-6-16-15(5-11-10-23-18-4-2-1-3-14(11)18)17-7-13(25(30)31)9-20(27(34)35)22(17)21(16)19(8-12)26(32)33/h1-10,23H |
InChI-Schlüssel |
VZGIJCVLUQSNOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])C5=C3C=C(C=C5[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11978654.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11978669.png)
![3-(4-ethylphenyl)-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11978675.png)
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-3-phenyl-acrylamide](/img/structure/B11978681.png)

![(5E)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978686.png)

![2-(Naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11978693.png)

![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11978712.png)
![1-(4-ethoxybenzenesulfonyl)-3-(4-methoxyphenyl)-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B11978717.png)
![6-[(5E)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11978718.png)
![2-{(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B11978743.png)
